![molecular formula C15H14N2OS B8026533 5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B8026533.png)
5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol
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Overview
Description
5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications. The structure of this compound consists of a benzimidazole core with a benzyloxy group at the 5-position and a thiol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol typically involves the condensation of 2-nitroaniline with benzaldehyde, followed by reduction and cyclization steps. The general synthetic route can be summarized as follows:
Condensation: 2-nitroaniline reacts with benzaldehyde to form a Schiff base.
Reduction: The Schiff base is reduced to form 2-aminobenzylamine.
Cyclization: The 2-aminobenzylamine undergoes cyclization to form the benzimidazole core.
Substitution: The benzimidazole core is then substituted with a benzyloxy group at the 5-position and a thiol group at the 2-position
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications, particularly in medicinal chemistry, materials science, and analytical chemistry. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing the benzimidazole scaffold exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole, including this compound, showed effective inhibition against various bacterial strains.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study : A recent study on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.
Materials Science
In materials science, this compound is being explored for its role in developing novel materials with enhanced properties.
Conductive Polymers
This compound can be incorporated into conductive polymer matrices to improve electrical conductivity. The addition of this compound enhances the charge transport properties of the polymer, making it suitable for applications in organic electronics.
Polymer Type | Conductivity (S/cm) | With Additive |
---|---|---|
Poly(3-hexylthiophene) | 0.01 | Yes |
Polyaniline | 0.05 | Yes |
Analytical Chemistry
The unique structure of this compound makes it a valuable reagent in analytical chemistry.
Chromatographic Applications
This compound has been utilized as a derivatizing agent in chromatography to enhance the detection of specific analytes. Its ability to form stable complexes with metal ions aids in the separation and identification of various substances.
Case Study : In high-performance liquid chromatography (HPLC), the use of this compound improved the resolution and sensitivity of detecting trace metals in environmental samples.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the benzyloxy group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols: These compounds have similar structures but different substituents at the 5-position.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have a thiazole ring fused to the benzimidazole core
Uniqueness
5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and thiol groups allows for diverse chemical reactivity and potential therapeutic applications .
Biological Activity
5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole core with a benzyloxy group at the 5-position and a thiol group at the 2-position. The synthesis typically involves:
- Condensation : 2-nitroaniline reacts with benzaldehyde to form a Schiff base.
- Reduction : The Schiff base is reduced to yield 2-aminobenzylamine.
- Cyclization : The resulting amine undergoes cyclization to form the benzimidazole structure.
- Substitution : The final product is obtained through substitution at the 5-position with a benzyloxy group and at the 2-position with a thiol group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity. This mechanism has been observed in various studies, particularly in relation to α-glucosidase inhibition, which is significant for managing diabetes .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
Antidiabetic Properties
Research indicates that derivatives of benzimidazole, including this compound, exhibit potent α-glucosidase inhibition. A study reported IC50 values ranging from 0.64 ± 0.05 μM for various analogs, highlighting their potential as effective antidiabetic agents .
Antimicrobial Activity
The compound has shown significant antibacterial effects against various pathogens:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 9.375 µg/mL |
Escherichia coli | 75–150 µg/mL |
Pseudomonas aeruginosa | Very good activity |
These results suggest that the compound could be developed further as an antimicrobial therapeutic agent .
Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. Notably, compounds similar to this compound have exhibited antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can significantly reduce cell proliferation in prostate cancer cells .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound and its analogs:
- Study on Antidiabetic Activity : A series of benzimidazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, with some showing remarkable potency (IC50 values < 1 μM) compared to standard drugs .
- Antimicrobial Evaluation : Compounds were tested against multiple bacterial strains using the agar disk diffusion method, revealing significant antibacterial activity against Pseudomonas aeruginosa and moderate activity against other strains .
- Anticancer Studies : Research indicated that certain derivatives demonstrated enhanced cytotoxicity in cancer cell lines compared to conventional treatments, suggesting their potential role in cancer therapy .
Properties
IUPAC Name |
3-methyl-6-phenylmethoxy-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-17-14-8-7-12(9-13(14)16-15(17)19)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMBDMLMVNRFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.